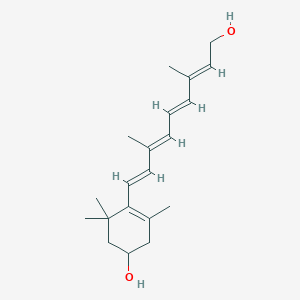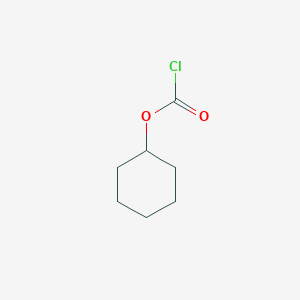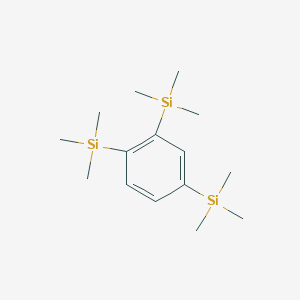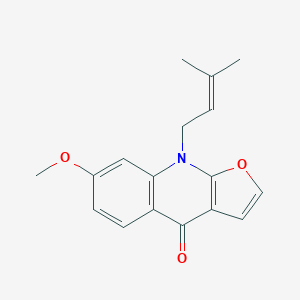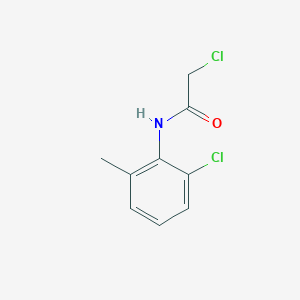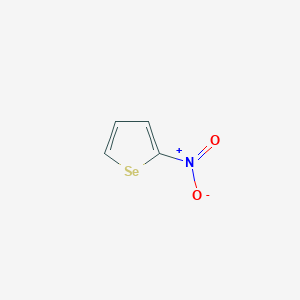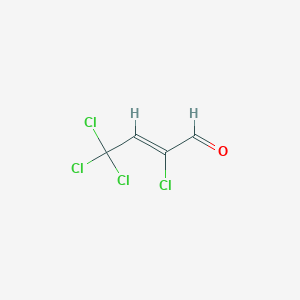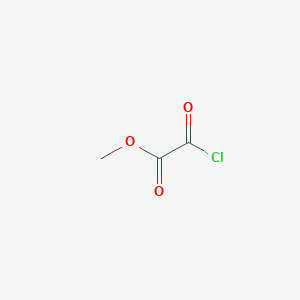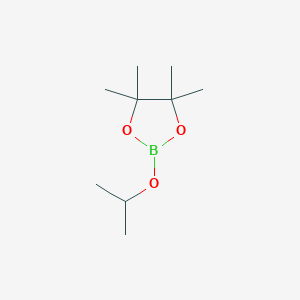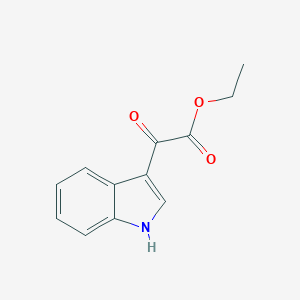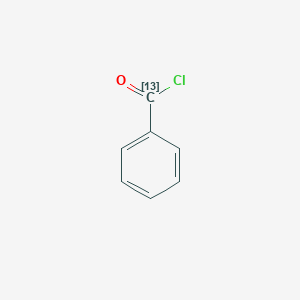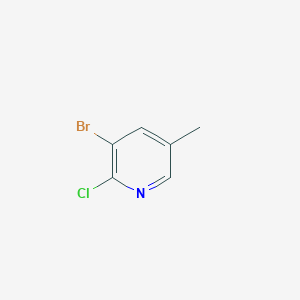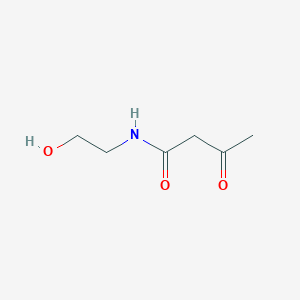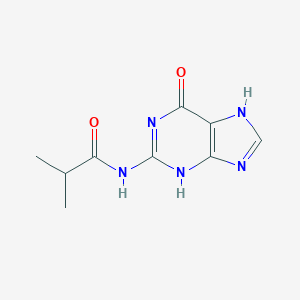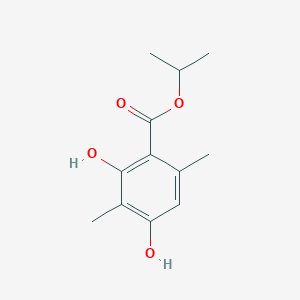
IsopropylAtrarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IsopropylAtrarate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two methyl groups on the benzene ring, along with an isopropyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IsopropylAtrarate typically involves the esterification of 2,4-Dihydroxy-3,6-dimethyl-benzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
IsopropylAtrarate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
IsopropylAtrarate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of IsopropylAtrarate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dihydroxy-3,6-dimethyl-benzoic acid methyl ester
- 2,4-Dihydroxy-3,6-dimethyl-benzoic acid ethyl ester
- 2,4-Dihydroxy-3,6-dimethyl-benzoic acid propyl ester
Uniqueness
IsopropylAtrarate is unique due to its specific ester functional group, which imparts distinct physical and chemical properties. The isopropyl ester group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
261174-50-9 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
propan-2-yl 2,4-dihydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C12H16O4/c1-6(2)16-12(15)10-7(3)5-9(13)8(4)11(10)14/h5-6,13-14H,1-4H3 |
InChI-Schlüssel |
NTCDSGAOLAKTMP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C(=O)OC(C)C)O)C)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1C(=O)OC(C)C)O)C)O |
Synonyme |
2,4-Dihydroxy-3,6-dimethyl-,1-methylethyl Ester Benzoic Acid; Raric Acid Isopropyl Ester_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


